N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-prop-2-enoylpiperidine-4-carboxamide
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Description
The compound “N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-prop-2-enoylpiperidine-4-carboxamide” is a part of the 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3- a ]pyrazines (THTP) family . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of scientific community and regarded as a “privileged motif” for several decades .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A method for synthesizing a similar compound involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 .Molecular Structure Analysis
The molecular formula of the compound is C17H23N5 . The average mass is 297.398 Da and the monoisotopic mass is 297.195343 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . Further steps involve the addition of chlorobenzene and trifluoroacetic anhydride .Future Directions
The development of the piperazine-fused triazoles, including this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that future research could focus on exploring these opportunities and overcoming the challenges.
Properties
IUPAC Name |
N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-3-14-19-15-6-5-13(11-22(15)20-14)18-17(24)12-7-9-21(10-8-12)16(23)4-2/h4,12-13H,2-3,5-11H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHJUASGIEKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CC(CCC2=N1)NC(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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